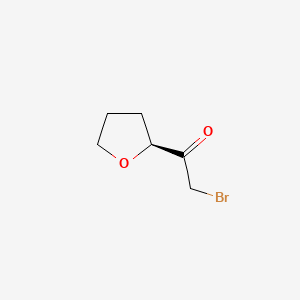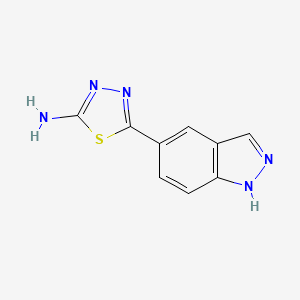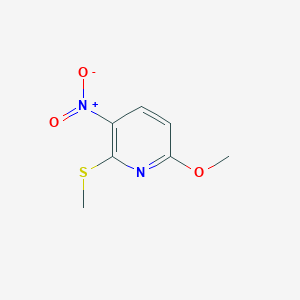
ethyl hexahydro-1H-pyrrolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizidine derivatives These compounds are known for their diverse biological activities and are often found in natural products, particularly alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be used to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of acyclic precursors, which can be divided into two major groups: synthesis from pyrrolidine derivatives and cyclization of acyclic precursors .
Industrial Production Methods: Industrial production of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl hexahydro-1H-pyrrolizine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
ethyl hexahydro-1H-pyrrolizine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a glycosidase inhibitor, which can be useful in the treatment of various diseases . In medicine, hexahydro-pyrrolizine-1-carboxylic acid ethyl ester is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease progression.
Mécanisme D'action
The mechanism of action of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it can bind to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds . This inhibition can lead to various biological effects, including the modulation of glycoprotein processing and the inhibition of viral replication.
Comparaison Avec Des Composés Similaires
ethyl hexahydro-1H-pyrrolizine-1-carboxylate can be compared with other pyrrolizidine derivatives, such as 1H-pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester . While both compounds share a similar core structure, their unique substituents and functional groups can lead to different biological activities and applications. The uniqueness of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h8-9H,2-7H2,1H3 |
Clé InChI |
FBZMBOHWVBVEDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN2C1CCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)



![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)


![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
